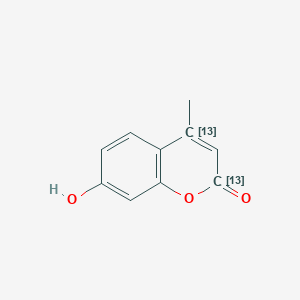
7-hydroxy-4-methylchromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-hydroxy-4-methylchromen-2-one, also known as 4-methylumbelliferone, is a derivative of coumarin. It is a naturally occurring compound found in various plants and is known for its fluorescent properties. The compound has a molecular formula of C10H8O3 and a molecular weight of 176.17 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
7-hydroxy-4-methylchromen-2-one can be synthesized through the Pechmann condensation reaction. This involves the reaction of resorcinol with ethyl acetoacetate in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, and the product is isolated through crystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The product is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
7-hydroxy-4-methylchromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The methyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Quinones
Reduction: Dihydro derivatives
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
7-hydroxy-4-methylchromen-2-one has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for enzyme activity assays.
Biology: Employed in studying cellular processes due to its fluorescent properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of biodegradable polymers and packaging materials
Mechanism of Action
The mechanism of action of 7-hydroxy-4-methylchromen-2-one involves its interaction with various molecular targets. It can inhibit hyaluronan synthesis by acting on hyaluronan synthase enzymes. This inhibition leads to reduced cellular proliferation and migration, making it a potential candidate for anticancer therapies .
Comparison with Similar Compounds
Similar Compounds
Coumarin: The parent compound with similar fluorescent properties.
7-hydroxycoumarin: Lacks the methyl group but shares similar biological activities.
4-methylcoumarin: Lacks the hydroxyl group but has similar chemical reactivity.
Uniqueness
7-hydroxy-4-methylchromen-2-one is unique due to its combination of a hydroxyl group and a methyl group, which confer distinct chemical and biological properties. Its strong fluorescence and ability to inhibit hyaluronan synthesis make it particularly valuable in research and therapeutic applications .
Properties
Molecular Formula |
C10H8O3 |
|---|---|
Molecular Weight |
178.15 g/mol |
IUPAC Name |
7-hydroxy-4-methylchromen-2-one |
InChI |
InChI=1S/C10H8O3/c1-6-4-10(12)13-9-5-7(11)2-3-8(6)9/h2-5,11H,1H3/i6+1,10+1 |
InChI Key |
HSHNITRMYYLLCV-UFYQYTSASA-N |
Isomeric SMILES |
C[13C]1=C[13C](=O)OC2=C1C=CC(=C2)O |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


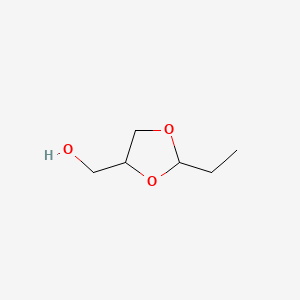
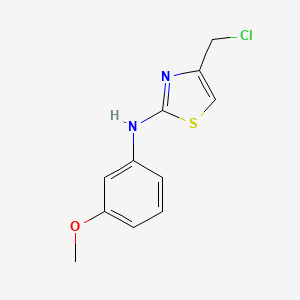
![7-Bromo-2-cyclopropyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13344875.png)
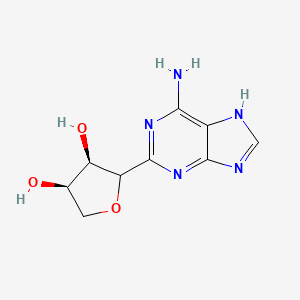
![2-(6H-Thieno[2,3-b]pyrrol-4-yl)ethanamine hydrochloride](/img/structure/B13344888.png)
![5-Fluoro-3-iodo-2-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13344889.png)
![tert-Butyl 5-methyloctahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B13344896.png)
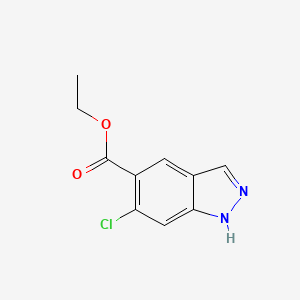
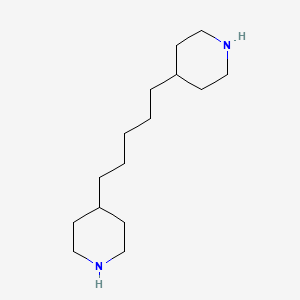
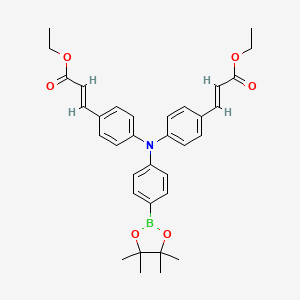
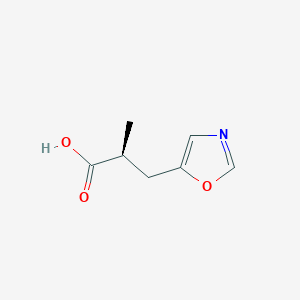
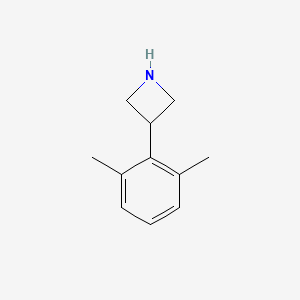
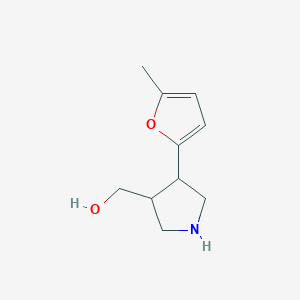
![1-Isopropyl-4,5,5a,6,7,8,9,9a-octahydro-[1,2,4]triazolo[4,3-a][1,6]naphthyridine](/img/structure/B13344945.png)
